6-(Difluoromethyl)-5-iodopyridin-2-amine
Description
6-(Difluoromethyl)-5-iodopyridin-2-amine is a halogenated pyridine derivative featuring a difluoromethyl (-CF₂H) group at the 6-position and an iodine atom at the 5-position of the pyridine ring. The iodine substituent introduces steric bulk and polarizability, which may influence reactivity in cross-coupling reactions or interactions with biological targets.
Properties
Molecular Formula |
C6H5F2IN2 |
|---|---|
Molecular Weight |
270.02 g/mol |
IUPAC Name |
6-(difluoromethyl)-5-iodopyridin-2-amine |
InChI |
InChI=1S/C6H5F2IN2/c7-6(8)5-3(9)1-2-4(10)11-5/h1-2,6H,(H2,10,11) |
InChI Key |
VSCHYRGKHMQINK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1I)C(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-5-iodopyridin-2-amine typically involves the introduction of the difluoromethyl group onto a pyridine ring followed by iodination. One common method is the direct C-H difluoromethylation of pyridines using difluoromethylating agents such as ClCF₂H or difluorocarbene reagents. This reaction is often catalyzed by transition metals like copper or silver under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available pyridine derivatives. The process includes steps like halogenation, metal-catalyzed cross-coupling reactions, and purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-5-iodopyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Cross-Coupling Reactions: The iodine atom allows for cross-coupling reactions with various organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or nickel catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield a wide range of substituted pyridines, while oxidation and reduction reactions can produce various oxidized or reduced derivatives .
Scientific Research Applications
6-(Difluoromethyl)-5-iodopyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds and interact with biological targets.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs for cancer, infectious diseases, and neurological disorders.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-5-iodopyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6-(Difluoromethyl)-5-iodopyridin-2-amine can be contextualized against related pyridine derivatives (Table 1). Key comparison criteria include substituent effects, physicochemical properties, and applications.
Table 1: Comparison of this compound with Analogous Pyridine Derivatives
Substituent Effects on Reactivity and Bioactivity
- Iodine vs. In contrast, the fluorine atom in 6-(Difluoromethyl)-5-fluoropyridin-2-amine enhances metabolic stability and lipophilicity, aligning with trends observed in fluorinated pharmaceuticals .
- Difluoromethyl (-CF₂H) vs. Methyl groups, as in 5-iodo-6-methylpyridin-2-amine, offer steric bulk without significant electronic perturbation .
Physicochemical Properties
- pKa and Solubility :
6-(Difluoromethyl)-5-fluoropyridin-2-amine has a predicted pKa of 2.10, indicating protonation at physiological pH, which could enhance water solubility compared to the iodine analog . The iodine substituent’s polarizability may increase molecular weight and reduce solubility. - Synthetic Utility : The iodine atom in this compound facilitates functionalization via halogen-metal exchange or nucleophilic substitution, whereas fluorine analogs are more likely to undergo electrophilic aromatic substitution .
Biological Activity
6-(Difluoromethyl)-5-iodopyridin-2-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of difluoromethyl and iodine substituents, which are known to influence its interaction with biological targets. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 276.04 g/mol. The structure features a pyridine ring substituted at the 2-position with an amine group and at the 5-position with an iodine atom, along with a difluoromethyl group at the 6-position.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 276.04 g/mol |
| IUPAC Name | This compound |
| SMILES | FC(F)C1=C(N)C=CC=N1I |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Table 1: Antimicrobial Activity Against Selected Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have reported that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The observed IC50 values suggest that it operates within a low micromolar range, indicating significant potency.
Table 2: Anticancer Activity Against Selected Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 1.5 |
| A549 (Lung Cancer) | 3.0 |
| HeLa (Cervical Cancer) | 2.0 |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis.
- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in the G2/M phase, preventing further division and growth of cancer cells.
Case Studies
Recent studies have explored the efficacy of this compound in various experimental models:
- Study on MCF-7 Cells : A study conducted by researchers demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, with flow cytometry analyses confirming increased apoptosis rates.
- In Vivo Model : In an animal model of breast cancer, administration of the compound led to a marked decrease in tumor size compared to control groups, suggesting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
